molecular formula C19H18F4N2O3 B4644141 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide

2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide

Cat. No. B4644141
M. Wt: 398.4 g/mol
InChI Key: DTZDSYSWNUKYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide is a chemical compound that has been widely studied in scientific research. This compound is commonly referred to as TFMB and is known for its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of TFMB is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in anti-tumor activity.
Biochemical and Physiological Effects:
TFMB has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. TFMB has been shown to decrease the production of pro-inflammatory cytokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of TFMB is its potential as a therapeutic agent in various diseases. It has been shown to have anti-tumor and anti-inflammatory activity, making it a promising candidate for further study. However, one limitation of TFMB is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of TFMB. One direction is the further study of its mechanism of action. Understanding the molecular targets of TFMB can provide insight into its potential as a therapeutic agent. Another direction is the development of more soluble analogues of TFMB for in vivo studies. Additionally, the combination of TFMB with other therapeutic agents can be explored for enhanced efficacy.

Scientific Research Applications

TFMB has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. TFMB has also been studied for its potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N2O3/c1-27-18-16(22)14(20)13(15(21)17(18)23)19(26)24-12-4-2-11(3-5-12)10-25-6-8-28-9-7-25/h2-5H,6-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZDSYSWNUKYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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